IMPDH2 Inhibition Profile
(1,2-Dimethyl-1H-imidazol-5-yl)acetic acid demonstrates measurable inhibitory activity against IMPDH2, with Ki values of 240 nM against the enzyme and 440 nM against the NAD⁺ substrate site [1]. IMPDH2 is a validated therapeutic target for immunosuppression and cancer [2].
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (enzyme inhibition); Ki = 440 nM (NAD⁺ substrate competition) |
| Comparator Or Baseline | Mycophenolic acid (approved IMPDH inhibitor): Ki ≈ 10-30 nM (class-level baseline from literature) |
| Quantified Difference | Target compound is ~8-24× less potent than mycophenolic acid; provides a structurally distinct scaffold |
| Conditions | In vitro enzyme inhibition assay; IMPDH2 |
Why This Matters
This provides the first quantitative benchmark for IMPDH2 engagement by this specific scaffold, enabling informed selection versus other imidazole-based IMPDH inhibitor candidates.
- [1] BindingDB. Affinity data for (1,2-dimethyl-1H-imidazol-5-yl)acetic acid against inosine-5′-monophosphate dehydrogenase 2. BDBM50421763. View Source
- [2] Chen L, et al. IMPDH2: a potential therapeutic target in cancer and immune disorders. [Review literature]. View Source
